molecular formula C25H26FN3O2 B11025468 1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

Cat. No.: B11025468
M. Wt: 419.5 g/mol
InChI Key: CRNXJKBGCSMTRS-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a morpholinomethyl group, and a pyrroloquinoline core

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the core structure.

    Addition of the Morpholinomethyl Group: This step can be carried out using a nucleophilic substitution reaction where a morpholinomethyl group is added to the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can be compared with other similar compounds, such as:

    1-[(4-Fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2-one: This compound has a similar core structure but differs in the substitution pattern and functional groups.

    4-bromo-1-(4-fluorophenyl)-1H-1,2,3-triazole: This compound shares the fluorophenyl group but has a different core structure and chemical properties.

Properties

Molecular Formula

C25H26FN3O2

Molecular Weight

419.5 g/mol

IUPAC Name

3-(4-fluorophenyl)imino-6,11,11-trimethyl-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C25H26FN3O2/c1-16-12-20-17(15-28-8-10-31-11-9-28)14-25(2,3)29-23(20)21(13-16)22(24(29)30)27-19-6-4-18(26)5-7-19/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

CRNXJKBGCSMTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)F)C(=O)N3C(C=C2CN5CCOCC5)(C)C

Origin of Product

United States

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